(4-Methylbenzo[d][1,3]dioxol-5-yl)boronic acid
Description
Properties
Molecular Formula |
C8H9BO4 |
|---|---|
Molecular Weight |
179.97 g/mol |
IUPAC Name |
(4-methyl-1,3-benzodioxol-5-yl)boronic acid |
InChI |
InChI=1S/C8H9BO4/c1-5-6(9(10)11)2-3-7-8(5)13-4-12-7/h2-3,10-11H,4H2,1H3 |
InChI Key |
LRCVZQCPAOWSJB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C2=C(C=C1)OCO2)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling Approach
Overview:
The Suzuki-Miyaura coupling is the most prevalent method for synthesizing arylboronic acids, including (4-Methylbenzo[d]dioxol-5-yl)boronic acid . This approach involves coupling an aryl halide with a boronic acid or ester under palladium catalysis.
- Starting Material: 4-Bromo-1,3-benzodioxole derivatives, which are commercially available or synthesized via electrophilic aromatic substitution.
- Reagents:
- Aryl halide (e.g., 4-bromo-1,3-benzodioxole)
- Boronic acid or boronate ester (e.g., bis(pinacolato)diboron)
- Palladium catalyst (e.g., Pd(dppf)Cl₂)
- Base (e.g., potassium carbonate or sodium hydroxide)
- Solvent mixture (e.g., dioxane/water)
Procedure:
The typical reaction involves stirring the aryl halide with the boronic acid derivative, palladium catalyst, and base at elevated temperatures (around 80-100°C) under inert atmosphere for 12-24 hours.
Reaction Conditions and Yield Data:
| Parameter | Details | Reference |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂ | |
| Base | K₂CO₃ or NaOH | |
| Solvent | 1,4-Dioxane/water | |
| Temperature | 100°C | |
| Yield | 70-85% |
Borylation of Aromatic Precursors
Overview:
Another prominent method involves direct borylation of aromatic compounds using diboron reagents, such as bis(pinacolato)diboron, facilitated by palladium catalysis.
- Starting Material: 4-Chlorobenzo[d]dioxole or similar halogenated derivatives.
- Reagents:
- Bis(pinacolato)diboron (B₂pin₂)
- Pd(dppf)Cl₂ or Pd(PPh₃)₄ as catalyst
- Base such as potassium acetate (KOAc)
- Solvent: Dioxane or DMF
- Reflux at 80-100°C for 12-24 hours under inert atmosphere.
- Hydrolysis of the boronate ester to the free boronic acid is achieved via treatment with aqueous acids or oxidative conditions.
| Parameter | Details | Reference |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | |
| Reagent | B₂pin₂ | |
| Base | KOAc | |
| Solvent | Dioxane | |
| Yield | 75-88% (boronic ester), subsequent hydrolysis yields 64-70% boronic acid |
Functional Group Transformations and Precursors
Overview:
Precursor compounds such as (6-bromobenzo[d]dioxol-5-yl)methanol can be converted into boronic acids through halogen-metal exchange followed by borylation.
- Step 1: Oxidation of methyl groups to aldehydes or acids, or direct halogenation at the aromatic ring.
- Step 2: Halogenation (bromination) at the 6-position of the benzodioxole ring.
- Step 3: Borylation via Miyaura borylation or lithiation followed by boron reagent addition.
- Bromination typically employs N-bromosuccinimide (NBS) in the presence of a radical initiator.
- Lithiation is performed using n-BuLi at -78°C, followed by quenching with trialkyl borates.
Advanced Synthetic Strategies
Recent research explores regioselective iodination and sulfonyl fluoride modifications, which can serve as intermediates for further borylation. For example, the regioselective synthesis of ortho-iodobiphenylboronic acids demonstrates the versatility of halogen exchange and subsequent borylation steps, which could be adapted for benzodioxole derivatives.
- Metal–iodine exchange (MIE) for regioselective iodination.
- Lithiation of sulfonyl fluoride derivatives followed by borylation.
- High regioselectivity and yields (up to 88%) in boronic acid formation.
- Potential for scale-up and application in organocatalysis and medicinal chemistry.
Summary of Preparation Methods
| Method | Key Reagents | Typical Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Suzuki-Miyaura coupling | Aryl halides, boronic acids, Pd catalyst | 80-100°C, inert atmosphere, 12-24h | High yields, versatile, broad substrate scope | Requires pre-functionalized halides |
| Borylation of halogenated aromatics | B₂pin₂, Pd catalyst, base | Reflux, inert atmosphere, 12-24h | Direct access to boronic acids | Sensitive to steric hindrance |
| Lithiation and boron reagent addition | n-BuLi, trialkyl borates | -78°C, followed by hydrolysis | Precise regioselectivity | Requires strict temperature control |
| Halogenation and subsequent borylation | NBS, AIBN, boron reagents | Radical conditions, reflux | Selective functionalization | Multi-step process |
Chemical Reactions Analysis
Types of Reactions
(4-Methylbenzo[d][1,3]dioxol-5-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The compound can be reduced to form the corresponding borane.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous media.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Reduction: Boranes.
Scientific Research Applications
(4-Methylbenzo[d][1,3]dioxol-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological systems.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4-Methylbenzo[d][1,3]dioxol-5-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Key Structural Analogues
Table 1: Structural Analogues of (4-Methylbenzo[d][1,3]dioxol-5-yl)boronic Acid
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura Coupling Performance
- Benzo[d][1,3]dioxol-5-yl boronic acid (unsubstituted) : Achieves moderate yields (61%) in ortho-arylation reactions (e.g., with aromatic sulfoximines) .
- This compound: Expected to show enhanced reactivity due to the electron-donating methyl group, which may stabilize the transition state in coupling reactions.
- Fluorinated Analogues : (2,2-Difluoro derivative) is commercially available but may exhibit reduced reactivity due to electron-withdrawing effects, similar to 3-bromo phenylboronic acid (19% yield in ortho-arylation) .
Radiofluorination Feasibility
- Unsubstituted benzo[d][1,3]dioxol-5-yl boronic acid precursors (e.g., 6-formyl derivatives) failed to produce 6-[¹⁸F]FP in Cu-mediated radiofluorination, suggesting steric or electronic limitations .
Physicochemical Properties
Table 2: Comparative Properties
| Property | This compound | (2,2-Difluoro Analogue) | Unsubstituted Analogue |
|---|---|---|---|
| pKa (Boronic Acid) | ~8.5–9.5* | Lower (~7.5–8.5)* | ~8.5–9.5 |
| Solubility | Moderate in polar aprotic solvents | Higher aqueous solubility | Moderate |
| Hydrogel Formation | Likely forms dynamic esters with diols | Enhanced ester stability | Less stable |
*Estimated based on substituent effects: Methyl (electron-donating) raises pKa, while fluorine (electron-withdrawing) lowers it .
Biological Activity
(4-Methylbenzo[d][1,3]dioxol-5-yl)boronic acid is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its antiproliferative effects, antibacterial activity, and potential applications in drug development.
Chemical Structure and Properties
The compound belongs to the class of boronic acids, characterized by the presence of a boron atom bonded to a carbon atom that is part of an aromatic ring. The structure can be represented as follows:
This structure contributes to its reactivity and biological interactions.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance, a study evaluated its effects on human breast cancer cells (MCF-7) and found significant cytotoxic activity with an IC50 value of 18.76 ± 0.62 µg/mL . This indicates that the compound can effectively inhibit the proliferation of cancer cells.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 | 18.76 ± 0.62 |
| K562 | Not specified |
| MV4-11 | Not specified |
The mechanism behind this activity involves the induction of apoptosis, as evidenced by increased levels of cleaved caspase-9 and poly(ADP-ribose) polymerase (PARP) cleavage in treated cells . Furthermore, flow cytometric analysis indicated a reduction in the proportion of actively proliferating cells after treatment.
Antibacterial Activity
Boronic acids are known for their antibacterial properties, and this compound is no exception. It has demonstrated effectiveness against various bacterial strains, including Escherichia coli, with a minimum inhibitory concentration (MIC) of 6.50 mg/mL . The compound's ability to disrupt bacterial cell wall synthesis contributes to its antibacterial action.
Table 2: Antibacterial Activity
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 6.50 |
| Other strains | Not specified |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound exhibits moderate inhibition against acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in neurotransmission .
- Kinase Inhibition : It shows high selectivity for certain kinases, making it a valuable ligand for studying receptor subtypes and potential therapeutic targets .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of boronic acid derivatives, including this compound. For example:
- Synthesis and Characterization : A novel boronic ester derived from quercetin exhibited superior biological activity compared to its parent compound .
- Antiproliferative Effects : The compound was tested against multiple cancer cell lines with varying degrees of success, indicating potential for further development in oncology .
Q & A
Basic Questions
Q. What are the key steps and analytical techniques for synthesizing and characterizing (4-Methylbenzo[d][1,3]dioxol-5-yl)boronic acid?
- Synthesis : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Reaction conditions such as solvent choice (THF or aqueous mixtures), temperature (60–100°C), and catalyst loading (e.g., Pd(PPh₃)₄ at 1–5 mol%) are critical for optimizing yields .
- Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) confirms structural integrity, while mass spectrometry (MS) verifies molecular weight. X-ray crystallography provides bond-length and torsional-angle data, essential for understanding steric and electronic effects .
Q. How do reaction conditions influence the efficiency of cross-coupling reactions involving this boronic acid?
- Key Parameters :
| Parameter | Optimal Range | Impact |
|---|---|---|
| Solvent | THF/H₂O (3:1) | Enhances solubility and catalyst activity |
| Temperature | 80–90°C | Balances reaction rate and side-product formation |
| Base | Na₂CO₃ or K₃PO₄ | Facilitates transmetalation by deprotonating intermediates |
| Catalyst | Pd(PPh₃)₄ (2–3 mol%) | Ensieves high turnover without excessive costs |
- Poor solvent choice or suboptimal temperatures can reduce yields by >50% due to incomplete coupling or hydrolysis .
Advanced Questions
Q. What mechanistic insights explain the role of transmetalation in Suzuki-Miyaura reactions with this boronic acid?
- The reaction proceeds through oxidative addition, transmetalation (rate-determining step), and reductive elimination. Transmetalation efficiency depends on the boronic acid’s ability to form a tetrahedral boronate intermediate with the base. Computational studies (DFT) suggest that electron-withdrawing substituents on the benzo[d][1,3]dioxole ring accelerate this step by polarizing the B–O bond . Kinetic experiments using stopped-flow spectroscopy reveal activation energies of ~60 kJ/mol for aryl halide partners .
Q. How do substituents on the benzo[d][1,3]dioxole ring affect biological activity or binding affinity?
- Comparative Analysis :
| Substituent | Biological Target | IC₅₀ (μM) | Key Interaction |
|---|---|---|---|
| 4-Methyl | Tubulin polymerization | 21–22* | Hydrophobic pocket binding |
| 6-Bromo | Glycoproteins | N/A | Enhanced diol affinity via halogen bonding |
| 4,7-Difluoro | Enzymatic diol sites | 0.48–2.1** | Fluorine-induced dipole interactions |
- *Data from structurally analogous boronic acids in tubulin inhibition studies .
- **Data from combretastatin analogs with boronic acid substitution .
Q. Can this boronic acid be integrated into fluorescent sensors for diol-containing biomolecules?
- Yes. The boronic acid group forms reversible cyclic esters with 1,2- or 1,3-diols (e.g., sugars, glycoproteins). Sensor design involves conjugating the compound to fluorophores (e.g., dansyl or BODIPY). Binding-induced changes in fluorescence intensity or wavelength (e.g., 20–50 nm shifts) are quantified using ratiometric measurements. Competitive assays with alizarin red S validate specificity .
Data Contradictions and Resolution
Q. Discrepancies in reported yields for cross-coupling reactions with halogenated aryl partners: How should researchers address this?
- Observed Data :
- 4-Bromophenyl boronic acid: 65% yield .
- 3-Bromophenyl boronic acid: 19% yield .
- Resolution : Steric hindrance from meta-substituents slows transmetalation. Use bulky ligands (e.g., SPhos) or microwave-assisted heating (100–120°C) to improve yields. Kinetic profiling (e.g., Arrhenius plots) can identify optimal conditions for challenging substrates .
Methodological Recommendations
Q. What strategies enhance the stability of this boronic acid in aqueous solutions?
- Approaches :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
